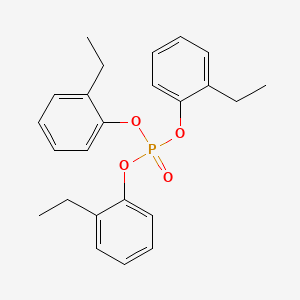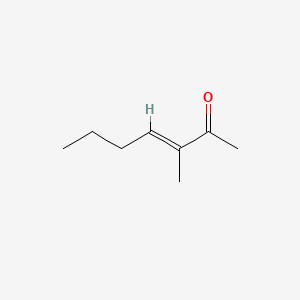
3-Methyl-3-hepten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-hepten-2-one is an organic compound with the molecular formula C8H14O. It is an unsaturated aliphatic ketone, characterized by the presence of a carbonyl group (C=O) and a double bond within its structure. This compound is known for its distinct chemical properties and its role as an intermediate in various organic synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-3-hepten-2-one can be synthesized through several methods. One common approach involves the acid-catalyzed dehydration of 4-hydroxy-3-methyl-2-pentanone. This reaction typically requires an acidic catalyst and controlled reaction conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-hepten-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Methyl-3-hepten-2-one has diverse applications in scientific research, including:
Chemistry: It serves as an intermediate in organic synthesis, facilitating the production of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications and interactions with biological targets.
Industry: It is utilized in the manufacture of fragrances, flavors, and other industrial products
Mechanism of Action
The mechanism by which 3-Methyl-3-hepten-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s carbonyl group and double bond play crucial roles in its reactivity and interactions with other molecules. These interactions can influence various biochemical processes and pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-penten-2-one: An isomer of 3-Methyl-3-hepten-2-one, known for its use as a precursor in organic synthesis.
Mesityl oxide: Another unsaturated ketone with similar chemical properties and applications.
Uniqueness
This compound stands out due to its specific molecular structure, which imparts unique reactivity and properties. Its role as an intermediate in various synthesis processes highlights its importance in both research and industrial applications .
Properties
CAS No. |
39899-08-6 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(E)-3-methylhept-3-en-2-one |
InChI |
InChI=1S/C8H14O/c1-4-5-6-7(2)8(3)9/h6H,4-5H2,1-3H3/b7-6+ |
InChI Key |
IZBMUZVSTLWUTH-VOTSOKGWSA-N |
Isomeric SMILES |
CCC/C=C(\C)/C(=O)C |
Canonical SMILES |
CCCC=C(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


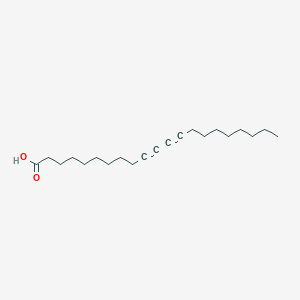
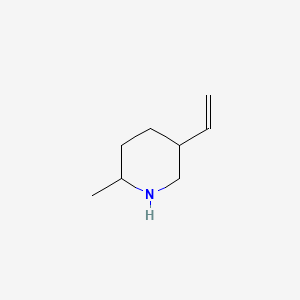
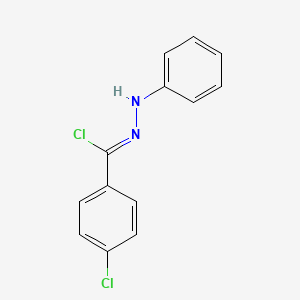
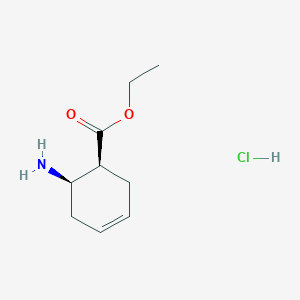

![Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid](/img/structure/B13828796.png)
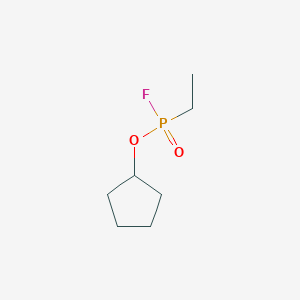

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid](/img/structure/B13828809.png)
![4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)

![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
![N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide](/img/structure/B13828841.png)
